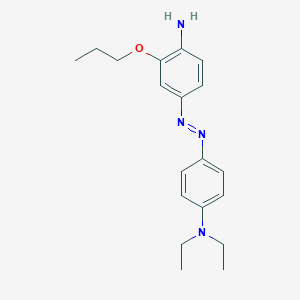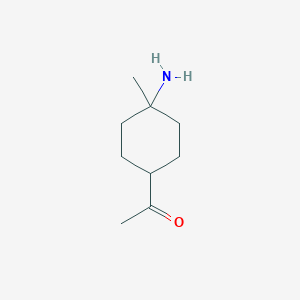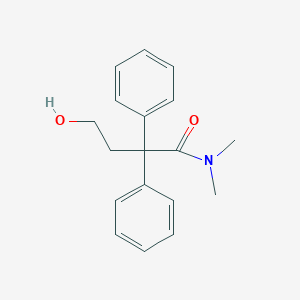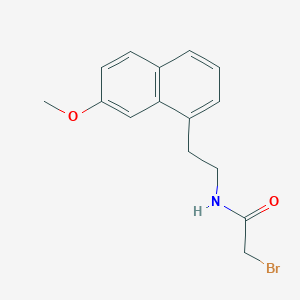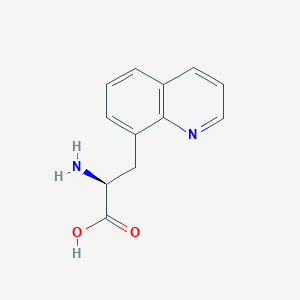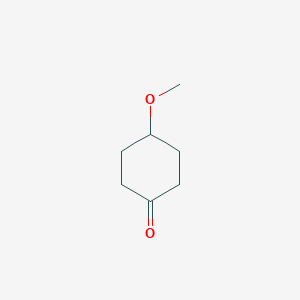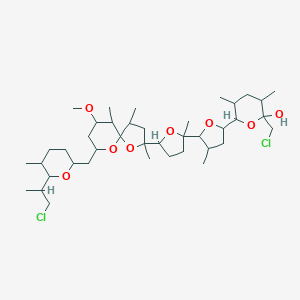
1,30-Didehydroxy-1,30-dichloronigericinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,30-Didehydroxy-1,30-dichloronigericinol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of nigericin, a natural ionophore, and has been found to exhibit unique properties that make it a promising candidate for further research.
Aplicaciones Científicas De Investigación
1,30-Didehydroxy-1,30-dichloronigericinol has been found to have several potential applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, it has been shown to induce apoptosis in cancer cells, which is a critical mechanism for the treatment of cancer.
Mecanismo De Acción
The mechanism of action of 1,30-Didehydroxy-1,30-dichloronigericinol is not fully understood. However, it has been proposed that the compound acts as an ionophore, disrupting the ion balance in cells and leading to cell death. It has also been suggested that the compound may interfere with the mitochondrial function, leading to the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1,30-Didehydroxy-1,30-dichloronigericinol has been found to have several biochemical and physiological effects. In addition to its cytotoxic activity, it has been shown to inhibit the growth of bacteria and fungi. It has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,30-Didehydroxy-1,30-dichloronigericinol is its potent cytotoxic activity, which makes it a valuable tool for cancer research. However, the compound is also highly toxic, which can be a limitation for lab experiments. In addition, the synthesis of the compound can be challenging, and it may require specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research on 1,30-Didehydroxy-1,30-dichloronigericinol. One potential direction is to investigate the mechanism of action of the compound in more detail, which could lead to the development of more effective cancer treatments. Another direction is to explore the potential applications of the compound in other fields, such as the treatment of inflammatory diseases. Furthermore, the synthesis of analogs of 1,30-Didehydroxy-1,30-dichloronigericinol could lead to the development of compounds with improved properties and reduced toxicity.
Conclusion:
In conclusion, 1,30-Didehydroxy-1,30-dichloronigericinol is a promising compound with several potential applications in scientific research. Its potent cytotoxic activity, anti-inflammatory, and anti-oxidant properties make it a valuable tool for cancer research and the treatment of inflammatory diseases. However, the compound's toxicity and the challenges associated with its synthesis are limitations that need to be addressed. Further research on the mechanism of action and the development of analogs could lead to the development of more effective treatments for various diseases.
Métodos De Síntesis
The synthesis of 1,30-Didehydroxy-1,30-dichloronigericinol involves the reaction of nigericin with sodium hydroxide and chlorinating agents such as thionyl chloride or phosphorus oxychloride. The resulting compound is then purified using various techniques such as column chromatography or recrystallization. The synthesis of this compound has been reported in several scientific articles, and it has been found to be a relatively straightforward process.
Propiedades
Número CAS |
138285-65-1 |
|---|---|
Nombre del producto |
1,30-Didehydroxy-1,30-dichloronigericinol |
Fórmula molecular |
C40H68Cl2O8 |
Peso molecular |
747.9 g/mol |
Nombre IUPAC |
2-(chloromethyl)-6-[5-[5-[9-[[6-(1-chloropropan-2-yl)-5-methyloxan-2-yl]methyl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-2-yl]-2-methyloxolan-2-yl]-4-methyloxolan-2-yl]-3,5-dimethyloxan-2-ol |
InChI |
InChI=1S/C40H68Cl2O8/c1-22-11-12-29(45-34(22)25(4)20-41)17-30-18-31(44-10)28(7)40(47-30)27(6)19-38(9,50-40)33-13-14-37(8,48-33)36-24(3)16-32(46-36)35-23(2)15-26(5)39(43,21-42)49-35/h22-36,43H,11-21H2,1-10H3 |
Clave InChI |
VRWZQXWRFYMNIL-UHFFFAOYSA-N |
SMILES |
CC1CCC(OC1C(C)CCl)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CCl)O)C)C)C)C)C)OC |
SMILES canónico |
CC1CCC(OC1C(C)CCl)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CCl)O)C)C)C)C)C)OC |
Sinónimos |
1,30-DDDN 1,30-didehydroxy-1,30-dichloronigericinol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



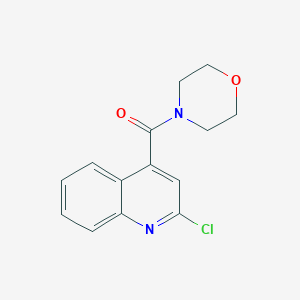
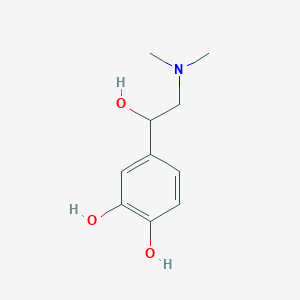
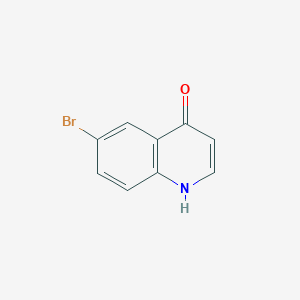
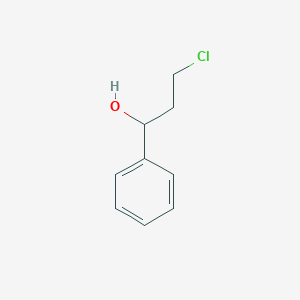
![8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B142422.png)
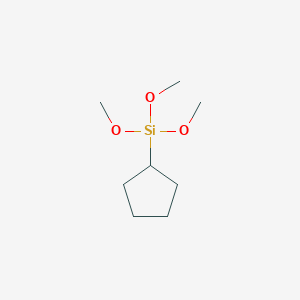
![3'-Nitro-[1,1'-biphenyl]-3-ol](/img/structure/B142428.png)
![(E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine](/img/structure/B142431.png)
